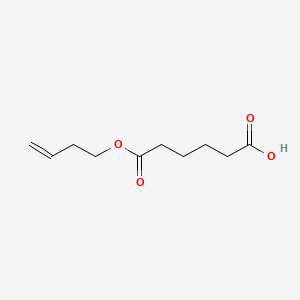

But-3-enyl hydrogen adipate

Description

Contextualization within Ester Chemistry Research

But-3-enyl hydrogen adipate (B1204190) is a distinctive molecule within the broad field of ester chemistry. Esters are a fundamental class of organic compounds, and those derived from dicarboxylic acids, like adipic acid, are of particular importance, especially in polymer science. mychem.irnih.gov Adipate esters, for instance, are widely investigated and used as plasticizers, which are additives that increase the flexibility of materials like poly(lactic acid) (PLA). researchgate.netresearchgate.net

The synthesis of But-3-enyl hydrogen adipate involves a standard esterification reaction between adipic acid and but-3-enol, often facilitated by a catalyst to enhance reaction efficiency. ontosight.ai What sets this compound apart in research is its hybrid structure. It retains one of the two carboxylic acid groups from adipic acid, conferring acidic properties and a site for further reaction, while the other is esterified with an alcohol containing a reactive double bond. ontosight.ai This structure provides a platform for studying the interplay of different functional groups within a single molecule and for synthesizing polymers with specific, tailored properties. ontosight.ai

Significance as a Chemical Building Block and Intermediate

The significance of But-3-enyl hydrogen adipate lies in its versatility as a chemical building block and intermediate in organic synthesis. ontosight.ai Its structure is inherently bifunctional, featuring a terminal alkene (from the but-3-enyl group) and a carboxylic acid group. ontosight.ai This dual functionality allows it to participate in a wide array of chemical transformations.

As a building block, it can be used as a monomer or a precursor in the synthesis of more complex molecules and polymers. ontosight.ai The carboxylic acid end can undergo reactions typical of this functional group, such as further esterification or amidation, to build larger molecular frameworks. Simultaneously, the terminal double bond provides a handle for reactions like polymerization, hydrogenation, or other addition reactions, allowing for the introduction of new functional groups or the crosslinking of polymer chains. ontosight.ainih.gov This makes it a valuable intermediate for creating materials with specific desired characteristics. ontosight.ai For example, the related diester, diallyl adipate, which has two allyl groups, is used as a crosslinking comonomer in polymer synthesis to enhance properties like heat resistance.

Overview of Research Domains

Research involving But-3-enyl hydrogen adipate and structurally related compounds spans several key scientific domains:

Polymer Chemistry : The compound is investigated as a potential monomer or additive in the creation of polymers. ontosight.ai Adipate esters are crucial in the formulation of biodegradable polymers like polybutylene adipate terephthalate (B1205515) (PBAT), an aliphatic-aromatic copolyester synthesized from adipic acid, 1,4-butanediol, and terephthalic acid. specialchem.com The presence of the reactive but-3-enyl group in But-3-enyl hydrogen adipate offers a site for polymerization or modification, making it a target for developing new polymers with unique properties. ontosight.ai

Organic Synthesis : In synthetic organic chemistry, the compound serves as a versatile intermediate. ontosight.ai The presence of two distinct reactive sites—the carboxylic acid and the alkene—allows for sequential and controlled chemical modifications, opening pathways to complex molecular architectures. nih.gov

Environmental and Analytical Chemistry : But-3-enyl hydrogen adipate has been identified in studies focusing on the thermal degradation of materials. Specifically, it is mentioned as a potential pyrolysis product of biodegradable plastics like PBAT. mdpi.comfrontiersin.org The identification and study of such degradation products are crucial for understanding the lifecycle of biodegradable polymers and for developing methods to monitor plastic waste in the environment. frontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

6-but-3-enoxy-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-2-3-8-14-10(13)7-5-4-6-9(11)12/h2H,1,3-8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHWZXLJKRPBQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214275 | |

| Record name | But-3-enyl hydrogen adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64084-45-3 | |

| Record name | 1-(3-Buten-1-yl) hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64084-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064084453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | But-3-enyl hydrogen adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-3-enyl hydrogen adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTENYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OFC2JR5VH8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Reaction Mechanisms of But 3 Enyl Hydrogen Adipate

Chemical Transformations Involving the Adipate (B1204190) Moiety

The adipate segment of but-3-enyl hydrogen adipate offers two distinct sites for chemical reactions: the ester linkage and the terminal carboxylic acid group. These functionalities can undergo cleavage, degradation, and various derivatizations.

Ester Cleavage and Hydrolytic Degradation Processes

The ester group in but-3-enyl hydrogen adipate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either acids or bases.

Under acidic conditions, the hydrolysis of the ester is a reversible process that yields adipic acid and but-3-en-1-ol. libretexts.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Basic hydrolysis, also known as saponification, is an irreversible reaction that results in the formation of an adipate carboxylate salt and but-3-en-1-ol. libretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. This process is generally faster and more complete than acidic hydrolysis.

Enzymatic hydrolysis of esters, often utilizing lipases, presents a green and selective alternative to chemical methods. nih.govnih.gov These biocatalysts can operate under mild conditions and exhibit high specificity, which could be advantageous for the selective cleavage of the ester bond in but-3-enyl hydrogen adipate without affecting the terminal double bond.

Carboxylic Acid Group Functionalizations

The terminal carboxylic acid group of but-3-enyl hydrogen adipate is a versatile handle for a variety of chemical modifications. Standard carboxylic acid chemistry can be employed to synthesize a range of derivatives. For example, it can be converted into amides, acid chlorides, or other esters.

The synthesis of mono-amides of adipic acid can be achieved through the reaction of adipic acid derivatives with amines. google.com Similarly, the carboxylic acid group of but-3-enyl hydrogen adipate could be reacted with a primary or secondary amine, typically in the presence of a coupling agent, to yield the corresponding mono-amide.

Reactions at the But-3-enyl Unsaturated Linkage

The terminal double bond of the but-3-enyl group is a site of high electron density, making it susceptible to a variety of addition and cyclization reactions.

Olefinic Additions and Cyclizations

The but-3-enyl group can undergo typical alkene addition reactions. For example, catalytic hydrogenation can saturate the double bond to form butyl hydrogen adipate. libretexts.org This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Halogenation, the addition of halogens (e.g., Br₂, Cl₂) across the double bond, would proceed via a halonium ion intermediate to yield a dihalogenated derivative. Hydrohalogenation (addition of HX) would follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide to the more substituted carbon. Anti-Markovnikov addition can be achieved under radical conditions.

Intramolecular cyclization reactions involving the but-3-enyl group and the adipate moiety are also conceivable. For instance, an intramolecular oxa-Michael addition could potentially lead to the formation of a cyclic ether, although such a reaction would depend on the specific reaction conditions and catalysts used. nih.gov

Radical-Mediated Pathways

The terminal alkene of but-3-enyl hydrogen adipate can participate in radical reactions. Radical polymerization of monomers containing butenyl groups can be initiated by radical initiators. chemrestech.com In the context of but-3-enyl hydrogen adipate, this could lead to the formation of polymers with adipic acid side chains. The reactivity in radical polymerization can be influenced by the nature of the ester group.

The thiol-ene reaction, a radical-mediated addition of a thiol to an alkene, is a highly efficient and versatile click chemistry reaction. wikipedia.org This reaction, when applied to but-3-enyl hydrogen adipate, would result in the formation of a thioether adduct with anti-Markovnikov regioselectivity. This provides a straightforward method for introducing sulfur-containing functionalities.

Catalytic Reactivity and Selectivity Studies

The presence of multiple functional groups in but-3-enyl hydrogen adipate makes catalytic selectivity a crucial aspect of its chemical transformations. The choice of catalyst can direct the reaction to a specific functional group while leaving others intact.

For instance, in catalytic hydrogenation, certain catalysts may selectively reduce the double bond without affecting the carboxylic acid or ester groups. Rhodium-based catalysts are known for their ability to hydrogenate aromatic rings under mild conditions while tolerating various functional groups. tcichemicals.com

Ring-closing metathesis (RCM) is a powerful catalytic reaction for the synthesis of cyclic olefins. wikipedia.org While but-3-enyl hydrogen adipate itself is not a diene, it could potentially undergo cross-metathesis with other olefins in the presence of a suitable ruthenium catalyst, such as a Grubbs' catalyst. organic-chemistry.org

Thermal Decomposition and Pyrolysis Pathways

The thermal degradation of but-3-enyl hydrogen adipate involves complex reactions, including ester scission and fragmentation of the hydrocarbon chain. The specific pathways are highly dependent on temperature and atmosphere.

At elevated temperatures, esters containing a β-hydrogen atom can undergo a specific type of thermal elimination reaction.

Syn-Elimination (Ester Pyrolysis): This is a well-established mechanism for ester decomposition that proceeds through a concerted, six-membered cyclic transition state. researchgate.netwikipedia.org For but-3-enyl hydrogen adipate, a hydrogen atom from the butenyl chain (at the C2 position relative to the oxygen) can be transferred to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O ester bond. This pathway would yield adipic acid and 1,3-butadiene.

Radical Mechanisms: At higher temperatures (e.g., > 400°C), homolytic cleavage of bonds becomes significant. The C-O bond of the ester or C-C bonds within the adipate's methylene (B1212753) chain can rupture to form various radical intermediates. These highly reactive species can then undergo further reactions like hydrogen abstraction, recombination, or disproportionation, leading to a complex mixture of smaller molecules. The initial decomposition temperature of related polymers like poly(butylene adipate-co-terephthalate) (PBAT) is around 324°C, with the maximum decomposition rate occurring near 400°C. mdpi.com

But-3-enyl hydrogen adipate is a known pyrolysis product of the biodegradable copolyester poly(butylene adipate-co-terephthalate) (PBAT). unibo.itresearchgate.net Therefore, studies on PBAT pyrolysis provide direct insight into the likely decomposition products of but-3-enyl hydrogen adipate itself, as well as the products formed from its further degradation.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) studies of PBAT at 600°C have identified a wide array of compounds. unibo.it The formation of these products can be rationalized by the initial scission of the polymer into fragments that include but-3-enyl hydrogen adipate and related structures. These fragments then undergo further decomposition.

Key identified pyrolysis products from PBAT, which are relevant to the decomposition of but-3-enyl hydrogen adipate, are listed below.

| Compound ID | Pyrolysis Product | Potential Formation Pathway |

| 1 | But-3-enyl hydrogen adipate | Primary scission product of PBAT. unibo.it |

| 2 | But-3-enyl hydrogen terephthalate (B1205515) | Primary scission product of PBAT. unibo.it |

| 3 | Adipic acid | Product of syn-elimination from but-3-enyl hydrogen adipate. |

| 4 | 1,3-Butadiene | Product of syn-elimination from but-3-enyl hydrogen adipate. |

| 5 | Tetrahydrofuran | Cyclization of the butylene unit after ester cleavage. |

| 6 | Cyclopentanone (B42830) | Decarboxylation and cyclization of adipic acid fragments. |

| 7 | Benzoic acid | Fragmentation of the terephthalate moiety. |

| 8 | Dimethyl adipate | Formed during thermally assisted hydrolysis and methylation. unibo.it |

| 9 | Dimethyl terephthalate | Formed during thermally assisted hydrolysis and methylation. unibo.it |

A distinctive product identified in PBAT pyrolysis is but-3-en-1-yl (4-((6-(but-3-en-1-yloxy)-6-oxohexanoyl)oxy)butyl) terephthalate, which contains adipic, terephthalic, and butylene units linked together. unibo.it Its formation highlights the complex recombination and fragmentation reactions that occur during pyrolysis.

Reaction Kinetics and Thermodynamics of Degradation

The pyrolysis of esters containing a β-hydrogen in the alcohol portion, which is the case for But-3-enyl hydrogen adipate, generally proceeds through a cyclic elimination reaction. This mechanism involves a six-membered transition state, leading to the formation of a carboxylic acid and an olefin. For aliphatic polyesters, the degradation kinetics have been observed to be first-order, with activation energies in the range of 44-47 kcal/mol. dtic.mil

The thermal stability of polyesters is influenced by the chain length of both the diacid and diol components, with stability generally increasing with longer chain lengths. dtic.mil The degradation process is characterized by random scission of the ester linkages. dtic.mil Secondary reactions, such as decarboxylation, decarbonylation, and anhydride (B1165640) formation, can also occur, influencing the final product distribution. dtic.mil

The thermodynamic parameters of the pyrolysis process, including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide insights into the spontaneity and energy requirements of the degradation reactions. For thermoplastics, these parameters can be determined from kinetic data obtained through thermogravimetric analysis (TGA). nih.gov Generally, a lower Gibbs free energy is associated with a greater ease of degradation. nih.gov

Table 1: General Kinetic Parameters for the Thermal Degradation of Aliphatic Polyesters

| Parameter | Value |

|---|---|

| Typical Onset Degradation Temperature | ~275°C |

| Reaction Order | First-order |

| Activation Energy (Ea) | 44-47 kcal/mol |

Note: This data is based on studies of various aliphatic polyesters and serves as an approximation in the absence of specific data for But-3-enyl hydrogen adipate.

Synergistic Effects in Co-pyrolysis Processes

Co-pyrolysis involves the thermal degradation of a mixture of two or more materials, and it is often characterized by synergistic effects where the behavior of the mixture deviates from the sum of the individual components. While specific studies on the co-pyrolysis of But-3-enyl hydrogen adipate were not identified, general principles from the co-pyrolysis of plastics and biomass can provide valuable insights.

Synergistic effects in co-pyrolysis can manifest as changes in product yields (gas, tar, and char), product composition, and thermal decomposition characteristics. wustl.eduresearchgate.netnih.gov For instance, in the co-pyrolysis of plastics and biomass, plastics can act as hydrogen donors, which can promote the deoxygenation and hydrogenolysis of the biomass fraction, leading to an improved quality of the resulting bio-oil. acs.org

The interaction between different polymer types during co-pyrolysis can also lead to altered reaction pathways. For example, the co-pyrolysis of polyethylene (B3416737) (PE) with other polymers can enhance olefin yield, while the presence of polystyrene (PS) or polyvinyl chloride (PVC) can promote cyclization and aromatization reactions. researchgate.net These interactions can significantly influence the composition of the resulting gas and oil products.

During the co-pyrolysis of plastics and paper, an acceleration of thermal decomposition has been observed at lower temperatures (250-283°C), while inhibition was noted at temperatures above 400°C. nih.gov The melting of plastics can also play a role, contributing to an increase in char yield and altering its carbon structure. nih.gov

Table 2: Potential Synergistic Effects in Co-pyrolysis

| Effect | Description |

|---|---|

| Alteration of Product Yields | Changes in the relative amounts of gas, tar, and char produced compared to individual pyrolysis. |

| Modification of Product Composition | Changes in the chemical makeup of the gas and liquid products, such as increased aromatic or olefin content. |

| Shift in Decomposition Temperatures | Acceleration or inhibition of thermal degradation at different temperature ranges. |

| Hydrogen Donation | One component (e.g., a plastic) can donate hydrogen to another, improving the quality of the pyrolysis products. |

| Char Formation and Structure | Interactions can lead to increased char yields and modifications to the char's physical and chemical properties. |

Note: This table outlines general synergistic effects observed in co-pyrolysis studies of various polymers and biomass, as specific data for But-3-enyl hydrogen adipate is not available.

Applications and Material Science Research of But 3 Enyl Hydrogen Adipate

Role as Monomer and Intermediate in Polymer Science

The dual reactivity of But-3-enyl hydrogen adipate (B1204190), stemming from its carboxyl and vinyl functionalities, enables its participation in various polymerization reactions. This allows for the precise introduction of pendant butenyl groups into polymer chains, which can be further modified, or for the creation of specific polymer architectures.

Poly(butylene adipate-co-terephthalate) (PBAT) is a biodegradable and compostable copolyester known for its flexibility and toughness, making it suitable for applications such as packaging films. e3s-conferences.org The conventional synthesis of PBAT involves the polycondensation of 1,4-butanediol, adipic acid, and terephthalic acid. medium.com

While not a standard monomer in conventional PBAT production, But-3-enyl hydrogen adipate could theoretically be incorporated into the PBAT backbone as a partial substitute for adipic acid. This would introduce pendant butenyl groups along the polyester (B1180765) chain. Such a modification would transform the linear PBAT into a functionalized polymer with sites available for post-polymerization modifications, such as cross-linking through the vinyl groups. This could be a method to enhance the mechanical properties or alter the degradation profile of the resulting polymer. However, specific research detailing this synthetic route is not widely documented in mainstream literature. The modification of PBAT is an active area of research to improve its properties and reduce its cost, often through blending with other polymers or fillers. e3s-conferences.orgmdpi.com

But-3-enyl hydrogen adipate is a suitable candidate for incorporation into various biodegradable aliphatic polyesters. The synthesis of such polyesters can be achieved through methods like enzymatic polymerization, which is considered an environmentally benign process. mdpi.com The presence of the butenyl group allows for the creation of functional polyesters with pendant double bonds.

These pendant vinyl groups serve as reactive sites for post-polymerization modifications. For instance, they can undergo thiol-ene reactions, which are highly efficient "click" chemistry reactions. This allows for the grafting of various molecules onto the polyester backbone, leading to materials with tailored properties. The synthesis of functional polyesters with pendant double bonds has been reported through the ring-opening copolymerization of renewable monomers like Tulipalin A with ε-caprolactone. researchgate.net This demonstrates the general feasibility of incorporating such functionalities into polyester chains.

The general synthetic approach for creating aliphatic polyesters involves the polycondensation of diols and diacids. researchgate.net But-3-enyl hydrogen adipate can act as a comonomer in these reactions, leading to polyesters with pendant unsaturation.

Table 1: Potential Biodegradable Aliphatic Polyesters Incorporating But-3-enyl Hydrogen Adipate This table is illustrative and based on general polyester synthesis principles, as specific data for polyesters solely from But-3-enyl hydrogen adipate is not readily available.

| Co-monomer (Diol) | Resulting Polyester Structure | Potential Properties |

|---|---|---|

| 1,4-butanediol | Poly(butylene adipate-co-but-3-enyl adipate) | Functionalized, potentially cross-linkable |

| Ethylene (B1197577) glycol | Poly(ethylene adipate-co-but-3-enyl adipate) | Introduction of pendant vinyl groups |

| 1,6-hexanediol | Poly(hexylene adipate-co-but-3-enyl adipate) | Modified thermal and mechanical properties |

Poly(2-oxazoline)s (POx) are a class of polymers known for their biocompatibility and tunable properties. nih.govnih.gov A common method for functionalizing polymers is through post-polymerization modification. The carboxylic acid group of But-3-enyl hydrogen adipate makes it a suitable reagent for the functionalization of certain polymers.

For instance, poly(2-isopropenyl-2-oxazoline) (PIPOx) is a platform for creating functional polymeric materials through the ring-opening addition reaction of its pendant 2-oxazoline rings with carboxylic acids at elevated temperatures. mdpi.com This reaction results in derivatives with an amide-ester linkage. The use of But-3-enyl hydrogen adipate in this reaction would lead to a POx derivative with pendant butenyl groups, which could then be used for further modifications or cross-linking.

Another approach involves the copolymerization of 2-oxazoline monomers with functionalized comonomers. For example, the copolymerization of 2-methyl-2-oxazoline (B73545) with 2-(3-butenyl)-2-oxazoline (B11717317) introduces pendant vinyl groups into the POx backbone. elsevier.com These vinyl groups can then undergo thiol-ene "click" reactions for further functionalization. While this is a "grafting-from" approach, the "grafting-to" approach using But-3-enyl hydrogen adipate on a suitable POx backbone is also a viable strategy.

The presence of the butenyl group in But-3-enyl hydrogen adipate offers a pathway to modulate polymer architecture. When incorporated into a polymer chain, these pendant double bonds can act as sites for cross-linking. Through reactions such as free-radical polymerization or thiol-ene coupling, linear polymer chains can be linked together to form a three-dimensional network. This transforms a thermoplastic material into a thermoset, which can lead to significant changes in its mechanical and thermal properties. nih.gov

The degree of cross-linking can be controlled by the concentration of But-3-enyl hydrogen adipate in the initial monomer feed. A higher concentration will result in a more densely cross-linked network, leading to a more rigid and potentially more thermally stable material.

While But-3-enyl hydrogen adipate is not typically used for direct molecular weight control in the sense of a chain transfer agent, its monofunctional carboxylic acid nature (in the context of reacting with a diol without another dicarboxylic acid) could lead to its function as a chain terminator in polyester synthesis, thereby limiting the final molecular weight. However, its primary utility in modulating architecture lies in its potential for creating branched or cross-linked structures.

Contributions to Advanced Materials Development

The incorporation of But-3-enyl hydrogen adipate into polymers has a direct impact on their properties, contributing to the development of advanced materials with tailored characteristics.

The introduction of But-3-enyl hydrogen adipate into a polyester backbone can influence its mechanical and thermal properties in several ways. The pendant butenyl group is a non-planar, bulky side group that can disrupt the regular packing of polymer chains. This disruption generally leads to a decrease in crystallinity. A lower degree of crystallinity can result in increased flexibility and a lower melting point.

The mechanical properties of polyesters are closely linked to their structure and molecular weight. madisongroup.com For instance, in blends of poly(lactic acid) (PLA) and PBAT, modifications that improve compatibility can significantly enhance mechanical properties such as tensile strength and elongation at break. mdpi.com The introduction of a functional monomer like But-3-enyl hydrogen adipate could be used to create reactive sites for compatibilizers in polymer blends.

Furthermore, if the pendant butenyl groups are used for cross-linking, this will have a profound effect on the mechanical and thermal properties. Cross-linking restricts the movement of polymer chains, which can lead to an increase in the glass transition temperature (Tg), enhanced tensile strength, and improved thermal stability. sciepub.com However, extensive cross-linking can also lead to a more brittle material with lower elongation at break.

Table 2: Predicted Impact of But-3-enyl Hydrogen Adipate Incorporation on Polymer Properties This table presents a qualitative prediction of the effects, as specific experimental data for polymers containing But-3-enyl hydrogen adipate is limited.

| Property | Effect of Pendant Butenyl Group (Uncross-linked) | Effect of Cross-linking via Butenyl Group |

|---|---|---|

| Crystallinity | Decrease | Decrease |

| Melting Temperature (Tm) | Decrease | May become undefined (thermoset) |

| Glass Transition Temperature (Tg) | Potential slight decrease or no significant change | Increase |

| Tensile Strength | Potential decrease | Increase |

| Elongation at Break | Potential increase | Decrease |

| Thermal Stability | May be slightly reduced | Increase |

Design of Functionalized Polymeric Architectures for Specific Performance

The presence of both a polymerizable alkene group and a reactive carboxylic acid moiety in But-3-enyl hydrogen adipate makes it a candidate for the synthesis of functionalized polymeric architectures. The terminal double bond can participate in various polymerization reactions, such as free radical polymerization, to form a polymer backbone. The pendant carboxylic acid groups along the polymer chain can then be used for further modifications, allowing for the tailoring of the polymer's properties for specific performance characteristics.

While detailed research findings on the direct use of But-3-enyl hydrogen adipate in designing specific polymeric architectures are not extensively documented, adipate-based polyesters are known for their use as plasticizers and in the formulation of biodegradable polymers. The incorporation of a reactive handle like the butenyl group could theoretically be exploited to create cross-linked networks or to graft other molecules onto a polyester backbone, thereby modifying properties such as mechanical strength, thermal stability, or biocompatibility.

Table 1: Potential Polymerization and Functionalization Reactions

| Reaction Type | Functional Group Involved | Potential Outcome |

| Free Radical Polymerization | But-3-enyl group | Formation of a poly(adipic acid) derivative with pendant carboxylic acid groups |

| Thiol-ene reaction | But-3-enyl group | Grafting of thiol-containing molecules to the polymer backbone |

| Esterification | Carboxylic acid group | Cross-linking of polymer chains with diols or polyols |

| Amidation | Carboxylic acid group | Attachment of amine-containing molecules for altered solubility or bio-adhesion |

Utilization in Fine Chemical Synthesis

In the realm of fine chemical synthesis, But-3-enyl hydrogen adipate can serve as a valuable intermediate due to its dual functionality. The distinct reactivity of the alkene and the carboxylic acid allows for selective transformations at either end of the molecule.

Building Block for Pharmaceutical Intermediates

Although specific examples of the use of But-3-enyl hydrogen adipate in the synthesis of pharmaceutical intermediates are not readily found in the literature, its structure is amenable to the construction of more complex molecules that could be relevant to the pharmaceutical industry. The six-carbon adipate backbone can be found in various bioactive molecules. The butenyl group offers a site for transformations such as oxidation, reduction, or addition reactions to introduce new functional groups, while the carboxylic acid can be converted to esters, amides, or other acid derivatives.

The general class of adipic acid and its esters are recognized for their role in the synthesis of various chemical products. While But-3-enyl hydrogen adipate is commercially available as a chemical intermediate, its direct application in the synthesis of specific active pharmaceutical ingredients (APIs) is not well-documented in publicly accessible research.

Derivatives in Flavors and Fragrances Research

The synthesis of esters from carboxylic acids and alcohols is a fundamental reaction in the creation of flavor and fragrance compounds. While there is no specific mention of But-3-enyl hydrogen adipate derivatives being used in flavors and fragrances in the available literature, the structural motif of adipate esters is present in some synthetic fragrances and flavorings.

Advanced Analytical Characterization in But 3 Enyl Hydrogen Adipate Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a powerful tool for probing the molecular structure of But-3-enyl hydrogen adipate (B1204190) and related polymers. By examining the interaction of electromagnetic radiation with the sample, detailed information about functional groups, chemical environments of atoms, and molecular fragmentation patterns can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., for sequence analysis in polymers)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of polyesters. It provides quantitative information on chemical composition and polymer sequences. nih.gov In the context of polymers containing But-3-enyl hydrogen adipate units, ¹H NMR and ¹³C NMR are used to identify and quantify the different monomer units and end-groups. acs.orgresearchgate.net

A common challenge in polyester (B1180765) analysis is the characterization of end-groups, which significantly influence polymer properties. A specialized NMR technique involves derivatization with trichloroacetyl isocyanate (TAI). This reagent reacts with both hydroxyl and carboxyl end-groups to produce derivatives with distinct NH resonances in the ¹H NMR spectrum, typically in a clear region, allowing for their accurate quantification. researchgate.net

Key ¹H NMR Resonances for TAI-Derivatized Polyester End-Groups:

| End-Group Derivative | Chemical Shift (δ) Range |

|---|---|

| Imidic NH from Carboxyl End-Group | ~10–11.5 ppm |

Multidimensional NMR techniques, such as 2D ¹H-¹³C correlation spectra (HSQC), can be employed to establish detailed spin coupling connectivities, providing deeper insights into the polymer microstructure. acs.org

Infrared (IR) Spectroscopy (e.g., for functional group identification)

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups present in a molecule. In the analysis of But-3-enyl hydrogen adipate and its polymers, IR spectroscopy can confirm the presence of key functional groups such as esters, carboxylic acids, and alkenes.

Characteristic IR Absorption Bands for Adipate Esters:

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | ~1734 |

| C-H (Alkyl) | Stretch | ~2900-2950 |

This table highlights the key IR absorption frequencies used to identify the presence of adipate ester functionalities.

It is important to note that while IR spectroscopy is excellent for identifying functional groups, it may not definitively distinguish between different types of aliphatic dicarboxylic esters, as they exhibit very similar characteristic bands. dtu.dk

Mass Spectrometry (MS) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with a separation technique like gas chromatography, it becomes a highly effective tool for identifying individual components in a mixture. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is particularly useful for the analysis of non-volatile materials like polymers. d-nb.info In this technique, the polymer is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments that are characteristic of the original polymer structure. d-nb.infoingenieria-analitica.com These fragments are then separated by GC and identified by MS. d-nb.info

In the analysis of polyesters containing adipate units, Py-GC-MS can identify specific degradation products that provide information about the monomer composition and sequence. For instance, the pyrolysis of poly(butylene adipate-co-terephthalate) (PBAT), a related bioplastic, yields characteristic products such as but-3-enyl hydrogen adipate. unibo.it

Key Mass Spectral Fragments for Adipate and Terephthalate (B1205515) Butenyl Esters:

| m/z | Ion Structure/Fragment | Significance |

|---|---|---|

| 54 | C₄H₆⁺• | Indicative of a butyl or butenyl radical. unibo.it |

| 55 | C₄H₇⁺ | Often accompanies the m/z 54 fragment. unibo.it |

| 111 | ⁺O=C-(CH₂)₄-C=O | Characteristic of the adipate sequence. unibo.it |

| 129 | ⁺O=C-(CH₂)₄-COOH | Characteristic of the adipate sequence. unibo.it |

| 183 | Acylium ion | Distinctive for adipate butenyl ester. unibo.it |

This interactive table details the significant mass-to-charge ratios and their corresponding fragments observed in the mass spectra of pyrolysis products from polyesters containing adipate and terephthalate butenyl esters, aiding in their identification. unibo.it

Chromatographic Methods for Separation and Identification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is an effective method for the analysis of volatile and semi-volatile compounds. In the context of But-3-enyl hydrogen adipate research, GC-MS is primarily used to analyze the volatile products resulting from pyrolysis or other degradation studies of related polyesters. unibo.it

For example, the analysis of coffee prepared from capsules has utilized GC-MS to identify and quantify various plasticizers, including adipates, demonstrating the technique's sensitivity for detecting trace amounts of such compounds. nih.gov The identification of pyrolysis products of PBAT, including but-3-enyl hydrogen adipate, was confirmed through direct GC-MS analysis of pure standards. unibo.it

Liquid Chromatography-NMR (LC-NMR) for Polymer Analysis

Liquid Chromatography-NMR (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the structural elucidation power of nuclear magnetic resonance spectroscopy. nih.govchromatographyonline.com This technique is particularly valuable for the analysis of complex polymers, as it can provide information on chemical composition as a function of molecular weight distribution. chromatographyonline.com

While NMR spectroscopy has inherently low sensitivity, which can be a challenge for LC coupling, advancements in instrumentation, including the use of higher field strength magnets and optimized systems, have made LC-NMR a viable tool for polymer analysis. nih.govchromatographyonline.com For instance, Size Exclusion Chromatography (SEC) coupled with NMR has been used to monitor the chemical heterogeneity of copolymers. nih.gov The development of LC-NMR methods allows for a more comprehensive understanding of the molecular architecture of complex polyesters. chromatographyonline.com

Thermal Analysis Techniques in the Study of But-3-enyl Hydrogen Adipate

Advanced thermal analysis techniques are indispensable for characterizing the thermal properties and degradation behavior of chemical compounds. In the context of But-3-enyl hydrogen adipate, a comprehensive thermal analysis would provide critical data on its stability, decomposition profile, and thermal transitions. While specific experimental data for But-3-enyl hydrogen adipate is not extensively available in public literature, this section outlines the application and potential findings from key thermal analysis methodologies.

Thermogravimetric Analysis (TGA) for Thermal Degradation Characteristics

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition kinetics of a material.

In a typical TGA experiment for But-3-enyl hydrogen adipate, a small sample would be heated in a controlled furnace, and its mass would be continuously monitored. The resulting TGA curve, a plot of mass versus temperature, would reveal the temperatures at which the compound begins to decompose and the distinct stages of its degradation. The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, highlights the temperature at which the rate of mass loss is at its maximum.

Based on the structure of But-3-enyl hydrogen adipate, which contains both an ester and a carboxylic acid functional group, as well as a terminal double bond, a multi-stage degradation process can be anticipated. The initial mass loss might be attributed to the decarboxylation of the free carboxylic acid group, followed by the breakdown of the ester linkage and the butenyl group at higher temperatures.

Hypothetical TGA Data for But-3-enyl Hydrogen Adipate:

| Temperature Range (°C) | Mass Loss (%) | Corresponding Degradation Step (Postulated) |

| 150 - 250 | ~22.5% | Decarboxylation of the adipic acid moiety |

| 250 - 350 | ~45.0% | Cleavage of the ester bond and decomposition of the adipate chain |

| 350 - 450 | ~27.5% | Decomposition and volatilization of the butenyl group |

| > 450 | ~5.0% | Residual char |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental TGA data for But-3-enyl hydrogen adipate is not available in the reviewed literature.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

For But-3-enyl hydrogen adipate, a DSC analysis would provide key information about its physical state and phase behavior at different temperatures. A typical DSC thermogram would show endothermic peaks corresponding to melting if the compound is crystalline at room temperature, or a step change in the baseline indicating a glass transition if it is amorphous. The presence of impurities can also be detected as they can affect the melting point and the shape of the melting peak.

Given its molecular structure, But-3-enyl hydrogen adipate is likely to be a liquid or a low-melting solid at room temperature. A DSC scan would precisely determine its melting point and the associated enthalpy of fusion, which is a measure of the energy required to melt the substance.

Hypothetical DSC Data for But-3-enyl Hydrogen Adipate:

| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 5.2 | 8.5 | 120.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental DSC data for But-3-enyl hydrogen adipate is not available in the reviewed literature.

Coupled Thermal Analysis Systems (e.g., TGA-FTIR-GC/MS)

To gain a more comprehensive understanding of the thermal degradation of But-3-enyl hydrogen adipate, coupled thermal analysis systems are employed. These systems combine a TGA with spectroscopic or chromatographic techniques to identify the gaseous products evolved during decomposition.

TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy): In this setup, the gases evolved from the TGA are passed through an infrared spectrometer. The FTIR identifies the functional groups present in the evolved gases, providing real-time information about the chemical nature of the decomposition products. For But-3-enyl hydrogen adipate, one would expect to detect carbon dioxide (from decarboxylation), water, carbon monoxide, and various hydrocarbons.

TGA-GC/MS (Thermogravimetric Analysis-Gas Chromatography/Mass Spectrometry): This powerful combination offers a detailed analysis of the evolved gases. The gas stream from the TGA is injected into a gas chromatograph, which separates the individual components of the gas mixture. Each separated component is then introduced into a mass spectrometer for identification based on its mass-to-charge ratio. This technique would allow for the precise identification of the volatile organic compounds released during the degradation of But-3-enyl hydrogen adipate. One study has identified But-3-enyl hydrogen adipate as a pyrolysis product of the bioplastic PBAT using Py-GC-MS, demonstrating the utility of this technique for its identification.

Expected Evolved Gases from the Thermal Decomposition of But-3-enyl Hydrogen Adipate:

| Evolved Gas | Potential Origin |

| Carbon Dioxide (CO₂) | Decarboxylation of the carboxylic acid group. |

| Water (H₂O) | Dehydration reactions. |

| Butadiene | From the butenyl group. |

| Adipic Anhydride (B1165640) | Intramolecular cyclization and dehydration. |

| Various short-chain hydrocarbons | Fragmentation of the adipate and butenyl chains. |

Note: The listed evolved gases are based on the chemical structure of But-3-enyl hydrogen adipate and are hypothetical in the absence of specific experimental data.

Theoretical and Computational Studies on But 3 Enyl Hydrogen Adipate Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation for a given system, providing detailed information about electron distribution, molecular orbitals, and the energies of different molecular states.

Investigation of Reaction Mechanisms and Transition States

DFT calculations are widely employed to map the potential energy surface of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For But-3-enyl hydrogen adipate (B1204190), this can be applied to understand its synthesis, such as the esterification of adipic acid with but-3-en-1-ol, and its subsequent reactions, like polymerization or transesterification.

By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. For instance, in the acid-catalyzed esterification to form But-3-enyl hydrogen adipate, DFT can be used to model the protonation of the carboxylic acid group, the nucleophilic attack by the alcohol, and the subsequent elimination of water. The calculated activation energies for each step can help in identifying the rate-determining step and optimizing reaction conditions.

A hypothetical reaction pathway for the esterification could involve the following steps, each of which can be modeled using DFT:

Protonation of the carbonyl oxygen of adipic acid: This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by but-3-en-1-ol: The alcohol attacks the activated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule: This reforms the carbonyl group.

Deprotonation: The catalyst is regenerated, yielding the final ester product.

The table below illustrates hypothetical relative energies for the intermediates and transition states in such a reaction, as could be determined by DFT calculations.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Protonated Adipic Acid | +5.2 |

| Transition State 1 | +15.8 |

| Tetrahedral Intermediate | +2.1 |

| Transition State 2 | +18.3 |

| Product Complex | -3.5 |

| Products | -8.0 |

This is an interactive data table based on hypothetical DFT calculation results for the esterification reaction.

Prediction of Spectroscopic Parameters and Conformational Analysis

DFT is also a valuable tool for predicting spectroscopic parameters, which can aid in the characterization of But-3-enyl hydrogen adipate. By calculating the vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra.

Conformational analysis using DFT helps to identify the most stable three-dimensional structures of But-3-enyl hydrogen adipate. The molecule possesses several rotatable bonds, leading to a variety of possible conformations. By calculating the relative energies of these different conformers, the most populated and therefore most stable structures at a given temperature can be determined. This information is crucial for understanding the molecule's physical properties and its interactions in larger systems, such as polymers.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed electronic information, they are computationally expensive for large systems. Molecular modeling and dynamics simulations, which use classical mechanics, are better suited for studying the behavior of larger systems over longer timescales, such as polymers derived from But-3-enyl hydrogen adipate.

Conformational Analysis of But-3-enyl Hydrogen Adipate and its Derivatives

Molecular mechanics force fields can be used to perform a more extensive conformational analysis of But-3-enyl hydrogen adipate and its derivatives than is feasible with DFT. By systematically rotating all the flexible dihedral angles, a potential energy surface can be generated, revealing all the low-energy conformers. This is important for understanding how the molecule might pack in a crystal lattice or how it behaves in solution.

Simulation of Polymer Structure and Properties

Molecular dynamics (MD) simulations can be used to model the structure and properties of polyesters formed from But-3-enyl hydrogen adipate. In an MD simulation, the atoms in a polymer chain are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion.

These simulations can provide insights into various properties of the resulting polymer, such as:

Glass Transition Temperature (Tg): By simulating the polymer at different temperatures, the change in properties like density or specific volume can be monitored to determine the glass transition temperature.

Mechanical Properties: Stress-strain curves can be generated by simulating the deformation of the polymer, providing estimates of properties like Young's modulus.

Chain Conformation and Dynamics: MD simulations can reveal how the polymer chains are arranged in space and how they move over time. This is crucial for understanding the material's viscoelastic properties.

For instance, a simulation of poly(but-3-enyl adipate) could provide data on the radius of gyration, which is a measure of the size of the polymer coil, and the end-to-end distance of the polymer chains as a function of time and temperature.

The table below shows hypothetical data that could be obtained from an MD simulation of a polyester (B1180765) derived from But-3-enyl hydrogen adipate.

| Property | Simulated Value |

| Glass Transition Temp. (K) | 285 |

| Density at 298 K (g/cm³) | 1.15 |

| Young's Modulus (GPa) | 0.8 |

| Radius of Gyration (Å) | 15.2 |

This is an interactive data table representing hypothetical results from a molecular dynamics simulation.

Computational Catalysis Studies

Computational methods are also invaluable for studying the catalytic processes involved in the synthesis and transformation of But-3-enyl hydrogen adipate. For example, the transesterification reaction, which is important for producing different adipate esters, is often catalyzed.

DFT calculations can be used to investigate the mechanism of catalyzed transesterification reactions. This involves modeling the interaction of the catalyst with the reactants, identifying the key intermediates and transition states in the catalytic cycle, and determining the activation energies for each step. Such studies can help in understanding how the catalyst lowers the activation energy of the reaction and can guide the design of more efficient catalysts.

For example, a computational study on the transesterification of a model adipate ester catalyzed by a titanium-based catalyst could reveal the coordination of the ester to the metal center, the nucleophilic attack of the alcohol, and the subsequent steps leading to the new ester and the regeneration of the catalyst. These insights are crucial for developing sustainable and efficient chemical processes.

Rational Design of Ligands for Catalyst Selectivity

The rational design of ligands is a cornerstone of modern catalysis, aiming to fine-tune the properties of a metal catalyst to achieve high selectivity and efficiency for a specific transformation. In the context of synthesizing an unsymmetrical monoester like but-3-enyl hydrogen adipate from adipic acid and but-3-en-1-ol, catalyst design would be crucial to prevent the formation of the diester and other side products.

Computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool in this endeavor. Researchers could theoretically screen a variety of ligands to understand their electronic and steric effects on the catalytic center. For a hypothetical catalytic system, the following aspects would be investigated:

Electronic Effects : The electron-donating or electron-withdrawing nature of a ligand can significantly influence the reactivity of the metal center. For the esterification to form but-3-enyl hydrogen adipate, ligands would need to be designed to promote the activation of the carboxylic acid group of adipic acid while preventing a second esterification at the other end.

Steric Hindrance : The size and shape of ligands create a specific steric environment around the metal. This can be exploited to favor the monofunctionalization of a symmetric molecule like adipic acid. By designing a sterically demanding catalytic pocket, the approach of a second molecule of but-3-en-1-ol could be disfavored.

A theoretical study would likely involve the construction of a computational model of the catalyst and the substrates. By calculating the energy barriers for the desired reaction versus potential side reactions with different ligands, a prediction of the most selective ligand could be made.

Table 1: Hypothetical Ligand Screening for Selective Mono-esterification

| Ligand Type | Predicted Electronic Effect on Metal Center | Predicted Steric Hindrance | Expected Selectivity for Monoester |

| Small Phosphine (e.g., PMe₃) | Strong Electron Donor | Low | Low |

| Bulky Phosphine (e.g., P(t-Bu)₃) | Strong Electron Donor | High | Moderate to High |

| N-Heterocyclic Carbene (NHC) | Very Strong σ-Donor | Moderate to High | Moderate to High |

| Chiral Bisphosphine | Electron-donating/withdrawing (tunable) | High (Asymmetric) | Potentially High (Enantioselective) |

This table is illustrative and not based on experimental data for but-3-enyl hydrogen adipate.

Understanding Reaction Pathways in Catalytic Processes

Computational studies are instrumental in elucidating the step-by-step mechanism of a catalytic reaction. For the formation of but-3-enyl hydrogen adipate, understanding the reaction pathway would be key to optimizing reaction conditions and catalyst performance.

A typical computational investigation of the reaction pathway would involve:

Mapping the Potential Energy Surface : Researchers would calculate the energies of all relevant species along the reaction coordinate, including reactants, intermediates, transition states, and products.

Investigating Competing Pathways : Computational models can explore various possible reaction mechanisms, such as those involving different modes of substrate activation or competing side reactions. For the synthesis of but-3-enyl hydrogen adipate, a key focus would be on understanding the pathway leading to the desired monoester versus the pathway for the formation of the diester.

For instance, in a lipase-catalyzed synthesis, a common reaction pathway involves the formation of an acyl-enzyme intermediate. Computational modeling could be used to study the stability of this intermediate and the energy barriers for its reaction with but-3-en-1-ol versus a second molecule of adipic acid.

Table 2: Key Steps in a Hypothetical Catalytic Cycle for Mono-esterification

| Step | Description | Key Computational Insight |

| 1. Substrate Binding | Adipic acid coordinates to the catalytic center. | Binding energy and geometry. |

| 2. C-O Bond Activation | Activation of a carboxylic acid group. | Energy barrier for activation. |

| 3. Nucleophilic Attack | But-3-en-1-ol attacks the activated carbonyl. | Transition state structure and energy. |

| 4. Product Release | But-3-enyl hydrogen adipate dissociates from the catalyst. | Energy of product release. |

This table represents a generalized catalytic cycle and is not based on specific computational data for but-3-enyl hydrogen adipate.

But-3-enyl hydrogen adipate: Pioneering Future Directions in Polymer Science

But-3-enyl hydrogen adipate is a functionalized monomer poised to contribute to the next generation of sustainable and high-performance polymers. Its unique bifunctional nature, possessing both a carboxylic acid group for polyesterification and a terminal alkene group for subsequent chemical modification, opens up a wide array of possibilities in materials science. This article explores the emerging trends and future research directions centered on this versatile chemical compound, from its synthesis via renewable pathways to its role in a circular economy.

Future Research Directions and Emerging Trends

The trajectory of polymer science is increasingly dictated by the principles of sustainability, performance, and circularity. But-3-enyl hydrogen adipate (B1204190) is situated at the confluence of these critical themes. Research efforts are progressively focusing on harnessing its molecular architecture to create materials that are not only functionally advanced but also environmentally responsible.

The transition away from petrochemical feedstocks is a primary goal in modern chemistry. For But-3-enyl hydrogen adipate, a fully sustainable synthesis route involves the production of its two constituent precursors, adipic acid and 3-buten-1-ol (B139374), from renewable resources.

Adipic Acid from Biomass: Significant progress has been made in developing bio-based routes to adipic acid. Conventional production relies on the oxidation of cyclohexane, a petroleum derivative, which is an energy-intensive process that generates significant greenhouse gas emissions, including nitrous oxide. In contrast, sustainable methods focus on the conversion of biomass-derived platform molecules. rsc.org

Key renewable pathways to adipic acid that are under active research include:

Conversion of Glucose: Glucose, readily available from starch or cellulose, can be converted into adipic acid through chemo-catalytic or biocatalytic processes. One promising method involves the oxidation of glucose to glucaric acid, followed by a deoxygenation step to yield adipic acid. acs.org

From 5-Hydroxymethylfurfural (HMF): HMF is a versatile platform chemical derived from the dehydration of C6 sugars. It can be transformed into adipic acid through various catalytic hydrogenation and hydrogenolysis reactions. researchgate.net

Lignin Valorization: Lignin, a complex aromatic polymer found in plant cell walls, can be broken down into phenolic compounds that can be further converted into adipic acid, offering a route to valorize this abundant biomass waste stream. rsc.org

3-Buten-1-ol from Renewable Precursors: The synthesis of 3-buten-1-ol can also be approached from a sustainability perspective. A prominent synthetic route involves the selective hydrogenation of 3-butyn-1-ol. google.com The precursors for 3-butyn-1-ol, acetylene (B1199291) and ethylene (B1197577) oxide, can themselves be derived from renewable sources. google.com Bio-ethanol can be dehydrated to produce ethylene, and methane (B114726) from biogas can be converted to acetylene, thus establishing a potential pathway from biomass to 3-buten-1-ol. Research in this area focuses on developing highly selective and reusable catalysts, such as palladium-carbon or Raney nickel, to ensure an efficient and clean conversion process that minimizes waste. google.com

Table 1: Comparison of Adipic Acid Synthesis Routes

| Feature | Conventional Route | Emerging Renewable Routes |

| Feedstock | Petroleum (Cyclohexane) | Biomass (Glucose, Lignin, HMF) |

| Key Intermediates | Cyclohexanol (B46403)/Cyclohexanone | Glucaric acid, Furan derivatives, Phenolic compounds |

| Primary Catalyst | Nitric Acid, Cobalt/Manganese salts | Heterogeneous metal catalysts, Biocatalysts (enzymes/microbes) |

| Environmental Impact | High N₂O emissions, High energy consumption | Potential for carbon neutrality, Lower toxicity |

The presence of the pendant butenyl (C=C) group in But-3-enyl hydrogen adipate is a key feature that allows for the design of advanced functional materials. Unlike simple saturated diacids, this monomer introduces a reactive site along the polymer backbone, enabling a wide range of post-polymerization modifications. cmu.edu

Functional Polymer Synthesis: By incorporating But-3-enyl hydrogen adipate into a polyester (B1180765) backbone through condensation polymerization, an "unsaturated polyester" is formed. This polymer can then be tailored for specific applications:

Cross-linking and Network Formation: The pendant vinyl groups are available for cross-linking reactions, typically through free-radical polymerization. This allows for the transformation of linear, thermoplastic polyesters into thermosetting resins or elastomers with enhanced mechanical strength, thermal stability, and solvent resistance. cusat.ac.inmdpi.com This is analogous to the curing of commercial unsaturated polyester resins where styrene (B11656) is used as a cross-linking agent. rsc.org

Grafting and Surface Modification: The double bond serves as an anchor point for grafting other polymer chains or functional molecules onto the main polyester backbone. This can be achieved through techniques like "grafting from" or "grafting to," allowing for precise control over the material's surface properties, such as hydrophilicity, biocompatibility, or adhesion. researchgate.netrsc.org

Thiol-Ene "Click" Chemistry: The butenyl group is highly reactive in thiol-ene reactions, a type of "click" chemistry known for its high efficiency and mild reaction conditions. This enables the straightforward attachment of a wide variety of thiol-containing molecules, opening avenues for creating polymers with specialized functions for biomedical applications or advanced coatings. researchgate.net

The ability to directly polymerize a functional monomer like But-3-enyl hydrogen adipate is a powerful strategy for creating materials with a high degree of functionality and controlled architecture. rsc.orgfigshare.com

As with any specialized chemical, the development and application of But-3-enyl hydrogen adipate and its derived polymers rely on robust analytical and computational tools for characterization and prediction of properties.

Analytical Methodologies: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of monomers and polymers. For But-3-enyl hydrogen adipate, HPLC is crucial for:

Purity Assessment: Ensuring the purity of the monomer before polymerization is critical, as impurities can affect reaction kinetics and final polymer properties. HPLC can effectively separate the target monomer from starting materials or side products. sepscience.commoravek.com

Reaction Monitoring: During polymerization, HPLC can be used to monitor the consumption of the monomer over time, allowing for detailed kinetic studies and process optimization. moravek.comnih.gov

Residual Monomer Analysis: In the final polymer product, quantifying the amount of unreacted residual monomer is essential, particularly for applications in sensitive fields like food packaging or medical devices. HPLC provides a sensitive and reliable method for this analysis. researchgate.net

Typically, a reverse-phase HPLC method with a UV detector would be employed. The method involves separating components on a nonpolar stationary phase with a polar mobile phase, often using a gradient elution to effectively separate compounds with different polarities. specificpolymers.com

Computational Methodologies: Computational chemistry offers powerful tools to predict material properties from the molecular structure of the monomer, accelerating the design and development of new polymers.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of polymer chains at an atomic level. mdpi.comnih.gov By simulating a virtual sample of a polyester containing But-3-enyl hydrogen adipate units, researchers can predict key bulk properties such as glass transition temperature (Tg), density, and mechanical modulus. researchgate.netrsc.org MD simulations are also used to study the interaction of polymers with solvents and to understand degradation mechanisms by modeling processes like water diffusion and chain scission. acs.org

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to understand the reactivity of the butenyl group and predict the thermodynamics and kinetics of polymerization and cross-linking reactions.

Machine Learning (ML) Models: As more experimental data becomes available, ML models can be trained to predict polymer properties based on monomer structure. arxiv.orgnii.ac.jp By inputting the structure of But-3-enyl hydrogen adipate and potential co-monomers, these models can rapidly screen for new polymer compositions with desired characteristics. acs.org

Table 2: Methodologies for Polymer Characterization and Design

| Methodology | Application for But-3-enyl hydrogen adipate Polymers | Key Insights Provided |

| Analytical (HPLC) | Purity analysis, reaction monitoring, residual monomer quantification | Monomer purity, polymerization kinetics, product safety |

| Computational (MD) | Prediction of physical properties (Tg, density), simulation of degradation | Material performance, degradation pathways, solvent interactions |

| Computational (ML) | High-throughput screening of new polymer formulations | Structure-property relationships, accelerated material discovery |

Designing polymers for a circular economy requires planning for their end-of-life. Polymers derived from But-3-enyl hydrogen adipate possess intrinsic features that facilitate both biodegradation and chemical recycling.

Chemical Recycling: Chemical recycling, or feedstock recycling, aims to break the polymer down into its constituent monomers or other valuable chemical intermediates.

Hydrolysis/Solvolysis: The ester bonds can be readily cleaved by hydrolysis (using water), alcoholysis (using an alcohol like methanol (B129727) or ethylene glycol), or acidolysis. rsc.orgresearchgate.net For cross-linked thermosets derived from But-3-enyl hydrogen adipate, these methods can break down the polyester backbone, allowing for the recovery of the diol components and the adipic acid derivative. researchgate.net

Selective Cleavage: Research into the chemical recycling of unsaturated polyesters has identified efficient catalytic systems, such as those using Lewis acids like AlCl₃ in acetic acid, that can selectively cleave the ester bonds under relatively mild conditions. rsc.orgresearchgate.net This allows for the deconstruction of the polymer network and recovery of valuable chemical feedstocks.

The presence of the butenyl group may offer unique opportunities for selective chemical cleavage reactions that would not be possible in saturated polyesters, providing a potential target for more advanced and specific recycling pathways. By embracing these end-of-life options, materials based on But-3-enyl hydrogen adipate can be designed to be part of a sustainable, circular materials flow.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for producing But-3-enyl hydrogen adipate with high purity?

- Methodology : Utilize esterification reactions between adipic acid and but-3-enol under acidic catalysis (e.g., sulfuric acid) or coupling agents like carbodiimides (e.g., EDC) for controlled ester formation . Purification steps may involve solvent extraction (e.g., toluene) and recrystallization to remove unreacted precursors. Monitor reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

Q. How can hydrogen bonding patterns in But-3-enyl hydrogen adipate be characterized experimentally?

- Methodology : Employ Fourier-transform infrared spectroscopy (FTIR) to identify carboxylate and hydroxyl stretching frequencies, which indicate intermolecular hydrogen bonds. Compare results with crystal structures of analogous compounds (e.g., TMP hydrogen adipate) using X-ray crystallography to confirm bonding motifs like DDAA (donor-donor-acceptor-acceptor) arrays .

Q. What experimental designs are appropriate for preliminary toxicity screening of But-3-enyl hydrogen adipate?

- Methodology : Follow OECD Guideline 421 for reproductive/developmental toxicity in rodents. Administer the compound orally at escalating doses to assess gonadal function, mating behavior, and parturition. Include control groups and measure systemic exposure via blood/tissue sampling. Histopathological analysis of liver and kidneys is critical for detecting early toxicity markers .

Advanced Research Questions

Q. How do hydrogen bonding networks in But-3-enyl hydrogen adipate influence its crystallinity and stability compared to homologs?

- Methodology : Conduct comparative crystallographic studies with aliphatic analogs (e.g., TMP hydrogen glutarate) to analyze lattice packing efficiency. Use differential scanning calorimetry (DSC) to measure melting points and thermal stability. Molecular dynamics simulations can model hydrogen bond strength and predict degradation pathways under stress conditions .

Q. What mechanisms underlie polymorphism in poly(butylene adipate) derivatives, and how might But-3-enyl hydrogen adipate modulate this behavior?

- Methodology : Investigate crystallization kinetics using time-resolved X-ray scattering and FTIR. Vary cooling rates during polymer solidification to isolate α (folded chain) and β (extended chain) crystal forms. Assess hydrogen bonding’s role by substituting adipate derivatives (e.g., But-3-enyl) and measuring lamellar thickness via small-angle X-ray scattering (SAXS) .

Q. How can contradictory carcinogenicity data (e.g., species-specific tumorigenicity) for adipate esters be resolved in risk assessment?

- Methodology : Perform species-specific metabolic profiling using LC-MS to identify toxic metabolites (e.g., hydrolyzed adipic acid or but-3-enol). Cross-validate findings with in vitro genotoxicity assays (e.g., Ames test) and in vivo studies in transgenic models. Consider dose-response thresholds and interspecies metabolic differences highlighted in IARC evaluations .

Q. What enzymatic pathways enable biodegradation of But-3-enyl hydrogen adipate, and how can they be optimized for environmental applications?

- Methodology : Screen lipases and esterases (e.g., Candida antarctica lipase B) for hydrolysis efficiency using colorimetric assays (e.g., p-nitrophenyl acetate hydrolysis). Optimize reaction conditions (pH, temperature) via design-of-experiment (DoE) approaches. Characterize degradation products with GC-MS and assess biocompatibility using microbial growth assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.